![molecular formula C13H19N3O2 B3844142 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide](/img/structure/B3844142.png)
6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide
Overview
Description
6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide, also known as AZD0328, is a small molecule drug that has been developed and studied for its potential therapeutic applications in various diseases. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been shown to have potential in the treatment of cancer, autoimmune diseases, and inflammatory disorders.
Scientific Research Applications
6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can modulate the immune system. It has also been shown to enhance NAD+ levels in cells, which is crucial for cellular metabolism and energy production. 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide has been studied in preclinical models of cancer, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide works by enhancing NAD+ levels in cells, which is crucial for cellular metabolism and energy production. NAD+ is a coenzyme that plays a critical role in many cellular processes, including DNA repair, mitochondrial function, and gene expression. By increasing NAD+ levels, 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide can improve cellular metabolism and function, leading to potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide has been shown to have anti-inflammatory properties and can modulate the immune system. It has also been shown to enhance NAD+ levels in cells, which is crucial for cellular metabolism and energy production. In preclinical studies, 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy drugs. It has also been shown to have potential in the treatment of autoimmune diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide in lab experiments. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Furthermore, the optimal dosage and administration route for 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide are still being determined.
Future Directions
There are several future directions for the study of 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide. One potential application is in the treatment of cancer. 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide has been shown to enhance the efficacy of chemotherapy drugs and inhibit tumor growth in preclinical models. Further studies are needed to determine its safety and efficacy in humans. Another potential application is in the treatment of autoimmune diseases and inflammatory disorders. 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide has been shown to have anti-inflammatory properties and can modulate the immune system. Further studies are needed to determine its potential in these diseases. Additionally, the optimal dosage and administration route for 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide need to be determined. Overall, 6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide has shown promising potential in various diseases, and further studies are needed to determine its clinical utility.
properties
IUPAC Name |
6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-propylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-6-14-13(18)10-3-4-12(15-8-10)16-7-5-11(17)9-16/h3-4,8,11,17H,2,5-7,9H2,1H3,(H,14,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQWCWUTNAHAFK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN=C(C=C1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)C1=CN=C(C=C1)N2CC[C@@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-propylnicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({7-[(2-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-5-nitrophenol](/img/structure/B3844062.png)
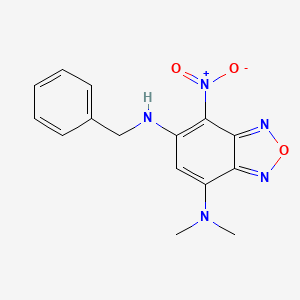
![2-hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B3844074.png)
![2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B3844079.png)
![N-[3-(2,6-dimethylphenoxy)propyl]-N,5-dimethylnicotinamide](/img/structure/B3844083.png)
![2-[(1,2-dimethyl-3,3-diphenylpropyl)amino]ethanol](/img/structure/B3844093.png)
![7-bromo-N-[3-(4-morpholinyl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3844102.png)
![2-{[3-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-3-yl]carbonyl}-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3844115.png)
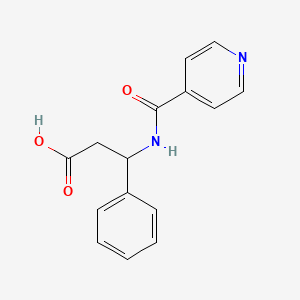
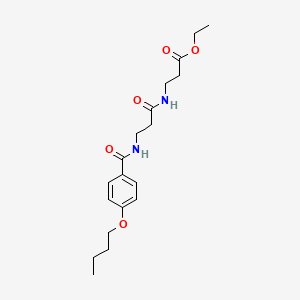
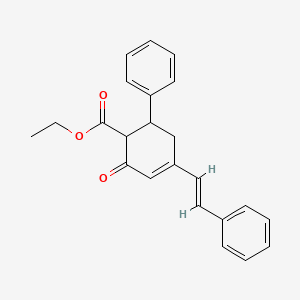
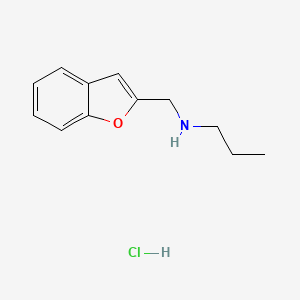
![2-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-6-nitrophenol](/img/structure/B3844165.png)
![1-{4-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844166.png)